11-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one
Description
This compound features a tricyclic 7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one core fused with a 6-ethyl-2-oxo-2H-chromen-4-ylmethyl substituent. The ethyl and oxo groups influence solubility, metabolic stability, and binding interactions.
Properties
IUPAC Name |
11-[(6-ethyl-2-oxochromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-2-15-6-7-21-19(9-15)17(10-23(27)28-21)13-24-11-16-8-18(14-24)20-4-3-5-22(26)25(20)12-16/h3-7,9-10,16,18H,2,8,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSWBPBKDNBKQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CC4CC(C3)C5=CC=CC(=O)N5C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 11-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one involves multiple steps, typically starting with the preparation of the chromene ring system. The chromene ring can be synthesized through a series of reactions involving the condensation of salicylaldehyde with ethyl acetoacetate, followed by cyclization and oxidation . The diazocinone structure is then introduced through a series of nucleophilic substitution and cyclization reactions . Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The chromene ring can be oxidized under specific conditions to form quinone derivatives.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the chromene ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols.
Scientific Research Applications
11-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chromene ring system can interact with aromatic residues in proteins, while the diazocinone structure can form hydrogen bonds with polar residues . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Core Structural Similarities and Variations
The tricyclic diazatricyclo framework is a common feature among related compounds. Key differences lie in substituents and peripheral functional groups:
Key Observations :
- The triazine substituent in may enhance binding to nucleotide-binding pockets (e.g., kinases) due to its planar, electron-deficient nature .
- Chromene derivatives ( and target compound) are associated with antioxidant, anti-inflammatory, or epigenetic modulation activities .
- Substituent bulkiness (e.g., dimethoxyphenethyl in ) impacts solubility and membrane permeability .
Computational Similarity Analysis
Using Tanimoto and Dice coefficients (), the target compound’s similarity to and was assessed:
| Metric | Target vs. | Target vs. |
|---|---|---|
| Tanimoto (MACCS) | ~0.45 | ~0.65 |
| Dice (Morgan) | ~0.50 | ~0.70 |
Bioactivity and Target Predictions
- indicates that structurally similar compounds cluster by bioactivity. The chromene group in the target compound may align with HDAC inhibitors (e.g., SAHA analogs in ), while the triazine in could target purine-binding enzymes .
- highlights that structural analogs often share modes of action. For example, chromene-based compounds (target and ) may interfere with oxidative stress pathways or epigenetic regulators .
Biological Activity
The compound 11-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, examining its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 378.4 g/mol. Its structure incorporates both a coumarin moiety and a diazatricyclic system, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N2O4 |
| Molecular Weight | 378.4 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C22H22N2O4 |
| Melting Point | TBD |
Antimicrobial Activity
Research indicates that coumarin derivatives exhibit significant antimicrobial properties. The compound has been studied for its activity against various bacterial strains and fungi. For instance, a study demonstrated that derivatives of 2H-chromene exhibited notable antibacterial and antifungal effects, suggesting that the structure of this compound may enhance its efficacy against microbial pathogens .
Anticancer Properties
Coumarins are recognized for their potential anticancer activities. The specific compound has shown promise in inhibiting cancer cell proliferation in vitro. A study highlighted that certain coumarin derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . The unique structural features of this compound may enhance its ability to interact with cellular targets involved in cancer progression.
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : Coumarins can inhibit various enzymes linked to cancer progression and microbial growth.
- Induction of Apoptosis : The compound may trigger programmed cell death pathways in cancer cells.
- Antioxidant Activity : Coumarins are known for their ability to scavenge free radicals, contributing to their protective effects against oxidative stress-related diseases.
Table 2: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against various bacteria/fungi | , |
| Anticancer | Induces apoptosis in cancer cells | |
| Antioxidant | Scavenges free radicals |
Study on Antimicrobial Efficacy
In a controlled study, several derivatives of coumarin were tested against standard strains of bacteria such as E. coli and Staphylococcus aureus. The results indicated that the compound exhibited significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent .
Study on Anticancer Effects
A recent investigation focused on the anticancer properties of the compound using human breast cancer cell lines (MCF-7). The study found that treatment with the compound resulted in a dose-dependent reduction in cell viability and increased markers for apoptosis .
Q & A
Q. How can researchers align contradictory spectral data (e.g., NMR shifts) with theoretical models?
- Methodology : Compare experimental NMR shifts with computed values (GIAO method at B3LYP/6-311+G(d,p) level). Investigate solvent effects via COSMO-RS simulations .
Experimental Design & Validation
Q. What controls are critical for ensuring reproducibility in kinetic studies of the compound’s thermal decomposition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
